5-Fluoro-1-methyl-1H-indazole-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

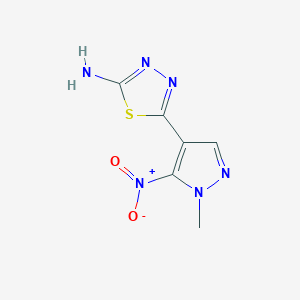

5-Fluoro-1-methyl-1H-indazole-3-carboxamide is a synthetic cannabinoid . It is an analog of AB-PINACA characterized by the replacement of the carboxamide with ethyl acetate and the addition of an alkyl-terminal fluorine atom .

Synthesis Analysis

The synthesis of 1H-indazoles, including 5-Fluoro-1-methyl-1H-indazole-3-carboxamide, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of 5-Fluoro-1-methyl-1H-indazole-3-carboxamide includes a 1H-indazole-3-carboxamide structure with substitution at the nitrogen of the carboxamide by a naphthyl, quinolinyl, isoquinolinyl, adamantyl, or 1-amino-1-oxoalkan-2-yl group and substitution at the one position of the indazole ring by an alkyl, haloalkyl, alkenyl, cycloalkylmethyl, cycloalkylethyl, benzyl, N-methyl-2-piperidinylmethyl, or 2- (4-morpholinyl)ethyl group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1H-indazoles include Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .Wissenschaftliche Forschungsanwendungen

Drug Toxicity and Metabolism

Research has identified the pathways and metabolic consequences of substances structurally related to 5-Fluoro-1-methyl-1H-indazole-3-carboxamide. For example, studies on synthetic cannabinoids, which share a part of the chemical structure with this compound, have shed light on their metabolism and toxicological profiles. The detection and quantification of these compounds, alongside investigation into their metabolic pathways, are crucial for understanding their pharmacokinetics and toxicological effects (Kusano et al., 2018; Sutlović et al., 2018).

Chemotherapy for Cancer

Several studies have explored the applications of fluorouracil, a compound related to 5-Fluoro-1-methyl-1H-indazole-3-carboxamide, in the treatment of various cancers, highlighting the modulation of 5-fluorouracil in chemotherapy. These studies offer insights into the effectiveness of fluorouracil in combination with other agents in improving patient outcomes in cases of colorectal, gastric, and other cancers (Buroker et al., 1985; Porschen et al., 2001).

Molecular Predictors of Chemotherapy Response

Research has also focused on identifying molecular predictors of response to fluorouracil-based chemotherapy, aiming to optimize treatment strategies for individuals with colorectal cancer. The study of gene polymorphisms, such as those in the Methylenetetrahydrofolate reductase (MTHFR) gene, provides valuable insights into the potential for personalized medicine approaches in cancer treatment (Marcuello et al., 2006).

Neurological Complications in Chemotherapy

There are also investigations into the neurological complications associated with chemotherapy regimens involving fluorouracil, which is chemically related to 5-Fluoro-1-methyl-1H-indazole-3-carboxamide. Studies document cases of leukoencephalopathy, providing important considerations for the neurological management of patients undergoing chemotherapy (Chen et al., 1994).

Zukünftige Richtungen

The future directions for research on 5-Fluoro-1-methyl-1H-indazole-3-carboxamide and similar compounds could include further exploration of their medicinal properties, development of more efficient synthesis methods, and investigation of their mechanism of action . Additionally, due to the potential for abuse and the associated health risks, there may be a need for regulatory control of these substances .

Wirkmechanismus

Target of Action

Indazole-containing compounds are known to have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Mode of Action

It is known that indazole-based compounds interact with their targets, leading to changes that can result in various therapeutic effects .

Biochemical Pathways

The inhibition, regulation, and/or modulation of certain kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid-dependent kinase or sgk) play a role in the treatment of diseases induced by these kinases, such as cancer .

Pharmacokinetics

A study on similar synthetic cannabinoids showed that they have intermediate clearance, with rapid elimination of parent compounds and prolonged circulation of their ester hydrolysis metabolites .

Result of Action

Indazole-based compounds have been shown to inhibit cell growth in certain cancer cell lines .

Action Environment

The synthesis of indazoles involves various strategies, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of c–n and n–n bonds . These processes could potentially be influenced by environmental factors.

Eigenschaften

IUPAC Name |

5-fluoro-1-methylindazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3O/c1-13-7-3-2-5(10)4-6(7)8(12-13)9(11)14/h2-4H,1H3,(H2,11,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDGNASXSZYDGJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)F)C(=N1)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-1-methyl-1H-indazole-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-N-(3-methoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B2940022.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2940026.png)

![N-{3-[1-(methylamino)ethyl]phenyl}benzamide](/img/structure/B2940027.png)

![N-(3-methoxyphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2940030.png)

![[(1-cyanocyclohexyl)(methyl)carbamoyl]methyl 2-(1,3-dioxo-octahydro-1H-isoindol-2-yl)acetate](/img/structure/B2940033.png)

![[1-(Aminomethyl)cyclohexyl]methanol hydrochloride](/img/structure/B2940035.png)

![3-(3-fluoro-4-methylphenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2940036.png)

![3,4-dimethoxy-N-{2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide](/img/structure/B2940037.png)

![5-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(2-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B2940039.png)